5-Methylthiophene-3-carboxylic acid
Overview
Description
5-Methylthiophene-3-carboxylic acid is a compound that belongs to the family of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in the field of organic electronics, pharmaceuticals, and agrochemicals due to their unique chemical and physical properties. The methyl and carboxylic acid functional groups on the thiophene ring influence its reactivity and interaction with various biological targets.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of water-soluble polythiophene carboxylic acids, which are related to 5-methylthiophene-3-carboxylic acid, involves copolymerization with other thiophene derivatives . Another approach to synthesizing thiophene carboxylic acid derivatives is demonstrated in the preparation of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, which are synthesized from dimethoxyacetophenone in a six-step procedure . Additionally, the synthesis of 5-phenylthiophenecarboxylic acid derivatives, which are structurally related to 5-methylthiophene-3-carboxylic acid, involves a series of chemical transformations starting from a lead compound .
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including 5-methylthiophene-3-carboxylic acid, can be studied using various spectroscopic and theoretical methods. For example, a detailed structural, electronic, and spectroscopic study of 4-methylthiadiazole-5-carboxylic acid, a compound similar to 5-methylthiophene-3-carboxylic acid, has been performed using density functional theory (DFT) . This study provides insights into the stability, vibrational properties, and hydrogen bonding characteristics of the molecule.
Chemical Reactions Analysis
Thiophene derivatives undergo a range of chemical reactions that modify their structure and properties. For instance, the reaction of 3-methyl-5-aminoisothiazolo-4-carboxylic acid with various chlorides leads to the formation of different acyl derivatives . The oxidation of methylthiophenes to thiophenecarboxylic acids is another important reaction, which can be achieved through various oxidative methods . Additionally, the nitration of methylthiophene carboxylates and subsequent chemical transformations can lead to the formation of novel ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The water-soluble polythiophene carboxylic acids exhibit unique solution properties, such as changes in viscosity and electronic spectra in response to pH variations . The study of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate revealed novel fluorescence properties, which are significant for applications in materials science . Furthermore, the biological evaluation of thiophene carboxylic acid derivatives has shown that they possess various biological activities, including antirheumatic, fungicidal, insecticidal, psychotropic, cytostatic, and antimicrobial activities .
Scientific Research Applications
Synthesis Processes
- Practical Preparation : A safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, a derivative of 5-Methylthiophene-3-carboxylic acid, was developed. This process offers operational simplicity and avoids the use of strong bases, applicable on a multikilogram scale (Kogami & Watanabe, 2011).
Chemical Properties and Reactions
- Spectral Transitions of Water-Soluble Polythiophene Carboxylic Acids : The study of water-soluble polythiophene carboxylic acids, which includes derivatives of 5-Methylthiophene-3-carboxylic acid, revealed unique solution properties, visible through potentiometric titration and UV-visible spectroscopy (Kim et al., 1999).
Microbial Metabolism
- Microbial Metabolism of Thiophenes : Bacterial metabolism studies involving 5-methyl-2-thiophenecarboxylic acid revealed its oxidation to 2,5-thiophenedicarboxylic acid, suggesting potential applications in microbial processes (Fedorak, Coy, & Peakman, 1996).
Polymer and Material Science
- Preparation and Characterization of Polymer : The simple preparation of terthiophene-3'-carboxylic acid, related to 5-Methylthiophene-3-carboxylic acid, and its polymerization, offers insights into the development of functionalized polyterthiophenes, potentially useful in various material science applications (Lee, Shim, & Shin, 2002).
Biochemical Applications
- Fluorescent Sensor for Protein Detection : A terthiophene carboxylic derivative, related to 5-Methylthiophene-3-carboxylic acid, has been synthesized and applied as a fluorescent biosensor, demonstrating its potential in protein analysis (Hu, Xia, & Elioff, 2016).
Chemistry and Engineering Integration
- Integrated Batch and Flow Reactions : The synthesis of 5-methyl-4-propylthiophene-2-carboxylic acid illustrates the integration of batch and flow reactions in chemistry, showcasing advanced methods in chemical engineering and synthesis (Fitzpatrick & Ley, 2016).
Safety And Hazards
properties
IUPAC Name |
5-methylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORWJLUXKGLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172684 | |
Record name | 3-Thiophenecarboxylic acid, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiophene-3-carboxylic acid | |
CAS RN |
19156-50-4 | |
Record name | 5-Methyl-3-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19156-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenecarboxylic acid, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019156504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiophenecarboxylic acid, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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